molecular formula C11H13NO4 B15247539 (R)-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride

(R)-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride

Cat. No.: B15247539
M. Wt: 223.22 g/mol
InChI Key: DLNHQLSOFKGSRJ-MRVPVSSYSA-N
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Description

®-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a carboxylic acid group, all attached to a chromane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromane ring using reagents such as methyl iodide and a base like potassium carbonate.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine, such as ammonia or an amine derivative.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable precursor, such as a halogenated derivative, using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of ®-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the chromane ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles or electrophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives such as carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

®-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ®-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. It may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-4-amino-7-methoxychromane-6-carboxylicacid: Similar structure but without the hydrochloride group.

    (S)-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride: Enantiomer of the compound with different stereochemistry.

    4-amino-7-methoxychromane-6-carboxylicacid: Lacks the ®-configuration and hydrochloride group.

Uniqueness

®-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which may influence its solubility, stability, and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of ®-4-amino-7-methoxychromane-6-carboxylicacidhydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(4R)-4-amino-7-methoxy-3,4-dihydro-2H-chromene-6-carboxylic acid

InChI

InChI=1S/C11H13NO4/c1-15-9-5-10-6(4-7(9)11(13)14)8(12)2-3-16-10/h4-5,8H,2-3,12H2,1H3,(H,13,14)/t8-/m1/s1

InChI Key

DLNHQLSOFKGSRJ-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C2[C@@H](CCOC2=C1)N)C(=O)O

Canonical SMILES

COC1=C(C=C2C(CCOC2=C1)N)C(=O)O

Origin of Product

United States

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